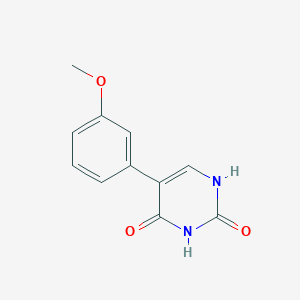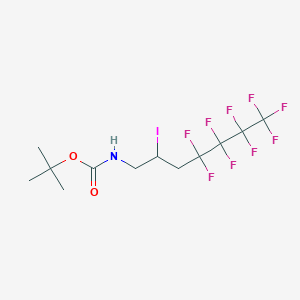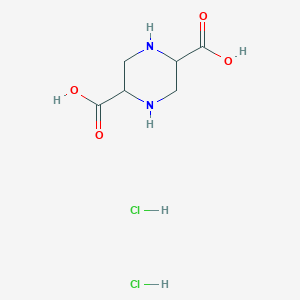
1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) is a synthetic organic compound characterized by the presence of tetrafluoroethane and dichlorobenzene moieties. This compound is notable for its stability and unique chemical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) typically involves the reaction of 1,1,2,2-tetrafluoroethane with 3,4-dichlorobenzene under controlled conditions. A common method includes the use of a catalyst such as aluminum chloride (AlCl₃) to facilitate the Friedel-Crafts alkylation reaction. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion and high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired product quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The presence of chlorine atoms on the benzene rings makes it susceptible to nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under strong oxidative conditions, leading to the formation of corresponding quinones.
Reduction Reactions: Reduction of the compound can yield partially or fully dechlorinated products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of hydroxylated or aminated derivatives.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of partially or fully dechlorinated derivatives.
Aplicaciones Científicas De Investigación
1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential interactions with biological macromolecules due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with specific chemical resistance and thermal stability properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) involves its interaction with molecular targets through its fluorinated and chlorinated aromatic rings. These interactions can influence the compound’s binding affinity and specificity towards various enzymes and receptors. The pathways involved often include modulation of oxidative stress and inhibition of specific enzymatic activities.
Comparación Con Compuestos Similares
- 1,1,2,2-Tetrafluoro-1,2-diphenylethane
- 1,1,2,2-Tetrafluoro-1,2-bis(4-chlorophenyl)ethane
- 1,1,2,2-Tetrafluoro-1,2-bis(2,4-dichlorophenyl)ethane
Comparison: 1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) is unique due to the specific positioning of chlorine atoms on the benzene rings, which can significantly influence its chemical reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical properties such as melting point, solubility, and chemical stability, making it suitable for specific applications where these properties are critical.
Propiedades
IUPAC Name |
1,2-dichloro-4-[2-(3,4-dichlorophenyl)-1,1,2,2-tetrafluoroethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl4F4/c15-9-3-1-7(5-11(9)17)13(19,20)14(21,22)8-2-4-10(16)12(18)6-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFFZQIJFZKXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C2=CC(=C(C=C2)Cl)Cl)(F)F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl4F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)







